molecular formula C9H8ClN B12844918 4-(Chloromethyl)-2-methylbenzonitrile CAS No. 1261573-70-9

4-(Chloromethyl)-2-methylbenzonitrile

Cat. No.: B12844918
CAS No.: 1261573-70-9
M. Wt: 165.62 g/mol
InChI Key: GXEWCDJCZFWAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Group Analysis

The structure of 4-(Chloromethyl)-2-methylbenzonitrile, as identified by its IUPAC name, consists of a benzene (B151609) ring substituted with a chloromethyl group (-CH2Cl) at the 4-position, a methyl group (-CH3) at the 2-position, and a nitrile group (-C≡N) at the 1-position. sigmaaldrich.com The molecular formula for this compound is C9H8ClN, and it has a molecular weight of 165.62 g/mol . sigmaaldrich.com

The key functional groups that define its chemical behavior are:

Chloromethyl Group (-CH2Cl): This group is a reactive site for nucleophilic substitution reactions, making the compound an excellent alkylating agent. The chlorine atom can be readily displaced by a variety of nucleophiles.

Nitrile Group (-C≡N): The nitrile group is a versatile functional group that can undergo various transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones.

Methyl Group (-CH3): The methyl group on the aromatic ring can influence the reactivity of the ring and can be a site for further functionalization under specific conditions.

The spatial arrangement of these groups on the benzene ring contributes to the compound's specific reactivity and its utility in targeted chemical syntheses.

Interactive Data Table: Chemical and Physical Properties

Property Value Source
IUPAC Name This compound sigmaaldrich.com
CAS Number 1261573-70-9 sigmaaldrich.com
Molecular Formula C9H8ClN sigmaaldrich.com
Molecular Weight 165.62 g/mol sigmaaldrich.com
Physical Form White to brown solid, or colorless to brown liquid sigmaaldrich.com
Purity 95% sigmaaldrich.com
Storage Temperature +4°C sigmaaldrich.com

| InChI Key | GXEWCDJCZFWAKE-UHFFFAOYSA-N | sigmaaldrich.com |

Contextual Significance in Organic Synthesis and Chemical Research

This compound is a notable intermediate in the field of medicinal chemistry and materials science. Its bifunctional nature allows for its use in the construction of complex molecular architectures.

A significant application of this compound is demonstrated in the synthesis of novel dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov In this context, it is used as a key building block to introduce the methylbenzonitrile moiety into the final complex molecule. nih.gov The development of such antagonists is a critical area of research for potential therapeutic applications. nih.gov

The reactivity of the chloromethyl group allows for its coupling with other molecules, while the nitrile group can be retained or transformed in subsequent synthetic steps. This versatility makes it a valuable tool for chemists engaged in the design and synthesis of new organic compounds with specific biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261573-70-9

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

4-(chloromethyl)-2-methylbenzonitrile

InChI

InChI=1S/C9H8ClN/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5H2,1H3

InChI Key

GXEWCDJCZFWAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCl)C#N

Origin of Product

United States

Synthetic Methodologies for 4 Chloromethyl 2 Methylbenzonitrile

Established Synthetic Routes and Precursors

The construction of the 4-(chloromethyl)-2-methylbenzonitrile scaffold can be approached from different precursors, with each route presenting unique synthetic challenges and advantages.

One potential, though challenging, pathway to synthesize this compound is through the direct methylation of 4-chloromethylbenzonitrile. nbinno.comnih.gov This approach leverages a commercially available starting material. bldpharm.comsigmaaldrich.comresearchgate.net The core of this strategy is the introduction of a methyl group onto the benzonitrile (B105546) ring, which already contains a chloromethyl and a cyano group.

However, direct methylation, such as a Friedel-Crafts alkylation, on this substrate is complicated. The cyano group is a meta-director and strongly deactivating, while the chloromethyl group is a weak ortho-, para-director. This combination of electronic effects makes the regioselective introduction of a methyl group at the C-2 position (ortho to the cyano group and meta to the chloromethyl group) synthetically difficult and likely to result in low yields and a mixture of isomers.

Methylation is a fundamental transformation in organic synthesis. nih.gov In the context of benzonitrile derivatives, strategies often involve the use of organometallic reagents for directed metallation. For instance, a directed ortho-metalation approach could theoretically be employed. This would involve the deprotonation of a benzonitrile derivative at a position ortho to the cyano group using a strong base, followed by quenching with a methylating agent.

Another strategy involves the deprotonative functionalization of a pre-substituted arene. By generating a heteroaryllithium species and trapping it with a zinc chloride diamine complex, it is possible to form a heteroarylzinc species at room temperature, which can then be functionalized. acs.org While powerful, applying these methods to a substrate like 4-chloromethylbenzonitrile would need to account for the reactive benzylic chloride moiety, which could be attacked by the organometallic intermediates.

Regioselective Synthesis and Isomer Control

Given the challenges of functionalizing a pre-existing substituted ring, the most effective syntheses of this compound rely on building the molecule from a precursor that already contains the key substituents or their progenitors in the correct orientation.

A highly regioselective route starts with a precursor where the methyl groups are already in the desired 1,3-relationship relative to each other. A common and effective strategy begins with 2,4-dimethylaniline (B123086). This approach ensures the final product has the required substitution pattern from the outset.

The key transformations in this sequence are:

Diazotization and Cyanation (Sandmeyer Reaction) : The amino group of 2,4-dimethylaniline is converted into a nitrile. This is a classic and reliable method for introducing a cyano group onto an aromatic ring.

Benzylic Chlorination : The resulting 2,4-dimethylbenzonitrile (B1265751) is then subjected to a selective chlorination of the methyl group at the 4-position. This free-radical chlorination is generally selective for the 4-methyl group over the 2-methyl group due to steric hindrance around the 2-position from the adjacent nitrile group.

This multi-step process provides a high degree of control over the final arrangement of substituents.

A primary goal in the synthesis of specific isomers like this compound is the avoidance of isomeric byproducts, such as 5-(Chloromethyl)-2-methylbenzonitrile. bldpharm.com Starting a synthesis with electrophilic aromatic substitution on a monosubstituted ring like 2-methylbenzonitrile would likely lead to a mixture of products that are difficult to separate.

Therefore, the strategy of starting with a precursor like 2,4-dimethylaniline is superior for minimizing byproducts. By establishing the relative positions of the methyl groups early on, the subsequent reactions are designed to functionalize these existing groups rather than adding new ones to the ring, thus preventing the formation of positional isomers.

The table below outlines a proposed regioselective synthesis.

StepStarting MaterialReagentsIntermediate/ProductPurpose
12,4-Dimethylaniline1. NaNO₂, HCl2. CuCN2,4-DimethylbenzonitrileIntroduce nitrile group
22,4-DimethylbenzonitrileN-Chlorosuccinimide (NCS), Initiator (e.g., BPO)This compoundSelective benzylic chlorination

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry offers advanced catalytic methods that can potentially enhance the efficiency and selectivity of the synthesis of this compound.

For the cyanation step, palladium-catalyzed cyanation reactions using zinc cyanide or other cyanide sources can serve as a high-yielding alternative to the traditional Sandmeyer reaction. These methods often proceed under milder conditions and with greater functional group tolerance.

For the chlorination step, while free-radical chlorination is standard, catalyst-based systems can offer improved selectivity. The use of specific catalysts can help to favor the desired benzylic chlorination while preventing chlorination on the aromatic ring itself. For example, zinc(II) salts have been shown to effectively catalyze the reaction between acetals and acid halides to produce haloalkyl ethers, demonstrating the power of catalysis in related transformations. researchgate.netorganic-chemistry.org

Furthermore, the field of C-H activation offers cutting-edge, though complex, possibilities. A regioselective C-H functionalization approach could, in theory, directly install the chloromethyl group onto 2-methylbenzonitrile. Such methods represent the frontier of synthetic chemistry and aim to build molecules with high atom economy by directly converting C-H bonds into C-functional group bonds. researchgate.net

Palladium-Catalyzed Reactions in Related Benzonitrile Synthesis

Palladium-catalyzed cyanation has become a cornerstone for the synthesis of aryl nitriles from aryl halides and triflates due to its high efficiency and broad functional group tolerance. researchgate.net This method is a significant improvement over traditional techniques that often require harsh conditions.

Initial developments in this area utilized cyanide sources such as potassium cyanide (KCN) and sodium cyanide (NaCN), but their high toxicity posed significant handling challenges, especially on an industrial scale. acs.org A major advancement was the introduction of potassium ferrocyanide (K4[Fe(CN)6]), a less toxic and inexpensive alternative. acs.org

Research has demonstrated a practical and scalable palladium-catalyzed cyanation for producing a benzonitrile derivative from an aryl bromide on a 117 kg scale. acs.orgacs.org The study utilized a Design of Experiments (DoE) approach to optimize the reaction, enhancing conversion rates and minimizing the formation of dimeric impurities. acs.orgacs.org The successful scale-up underscores the industrial viability of this methodology for producing benzonitrile compounds with high yield and quality. acs.org

Table 1: Optimized Conditions for Scalable Palladium-Catalyzed Cyanation

Parameter Condition Source
Catalyst Palladium(II) Acetate acs.org
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) acs.org
Cyanide Source Potassium Ferrocyanide (K4[Fe(CN)6]) acs.orgacs.org
Solvent Dimethylacetamide (DMAc)–Toluene (B28343) mixture acs.orgacs.org

| Scale | 117 kg | acs.org |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically linking amines with aryl halides. wikipedia.orgorganic-chemistry.org While not a direct route to this compound, it is a crucial strategy for synthesizing advanced intermediates or analogues where an amine functional group is required on the aromatic ring. This method has largely replaced harsher classical methods due to its superior functional group tolerance and broader substrate scope. wikipedia.org

The reaction's catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the aryl amine product. libretexts.org The success and scope of the reaction are highly dependent on the choice of phosphine (B1218219) ligand complexed to the palladium center.

Over years of development, several generations of increasingly effective phosphine ligands have been introduced. Early systems used ligands like DPPF, while later, sterically hindered alkylbiaryl phosphine ligands such as XPhos, SPhos, and BrettPhos were developed, enabling the coupling of a wider range of amines, including primary amines and ammonia (B1221849) equivalents, often under milder conditions. wikipedia.orgacs.org

Table 2: Selected Ligands for Buchwald-Hartwig Amination and Their Efficacy

Ligand Substrate Example Yield Source
tBuXPhos Aryl Bromide + Primary Aniline 77% acs.org
XPhos Aryl Bromide + Primary Aniline Quantitative acs.org
BrettPhos Aryl Bromide + Primary Aniline Quantitative acs.org

| XantPhos | Aryl Bromide + Primary Aniline | 98% | acs.org |

This strategy could be hypothetically applied to a precursor like 4-bromo-2-chlorotoluene, where a selective amination could be followed by a separate cyanation step to construct the final benzonitrile structure.

Nucleophilic Substitution Pathways

Nucleophilic substitution is a fundamental and widely used strategy in the synthesis of compounds like this compound. This pathway can be used to introduce either the nitrile group or the chloromethyl functionality.

One of the most established methods for introducing a nitrile group onto an aromatic ring is the Rosenmund-von Braun reaction. This reaction involves the nucleophilic substitution of an aryl halide with a copper(I) cyanide salt, typically in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. google.comepo.org For instance, the synthesis of the related compound 4-chloro-2-trifluoromethylbenzonitrile is achieved by reacting 4-chloro-2-trifluoromethylbromobenzene with cuprous cyanide at reflux temperatures (154-160 °C) in DMF, often with the aid of a phase transfer catalyst to improve reaction rates. google.com

Another key pathway involves the formation of the chloromethyl group, typically via radical chlorination of the methyl group on a toluene precursor. For example, a related compound, 2-bromomethyl-4-fluorobenzonitrile, is prepared from 4-fluoro-2-methylbenzonitrile (B118529) using N-bromosuccinimide and a radical initiator. google.com A similar chlorination approach would be a viable route for synthesizing the target molecule from 2-methylbenzonitrile. Alternatively, the chloromethyl group can be installed by treating a corresponding hydroxymethyl derivative, such as (4-cyano-3-methylphenyl)methanol, with a chlorinating agent. Nucleophilic substitution can also refer to reactions of the final product; the benzylic chloride in this compound is reactive towards a wide array of nucleophiles, making it a valuable building block for further elaboration. nih.gov

Table 3: Example Conditions for Nucleophilic Cyanation

Starting Material Reagents Conditions Product Source
4-chloro-2-trifluoromethylbromobenzene Cuprous Cyanide, Cetyl trimethylammonium bromide DMF, 154-160 °C, 4 hours 4-chloro-2-trifluoromethylbenzonitrile google.com

Process Chemistry Considerations for Industrial Synthesis

The industrial-scale synthesis of this compound requires careful consideration of factors beyond simple laboratory yield, including cost, safety, environmental impact, and scalability.

Route Selection: The choice between a palladium-catalyzed cyanation and a copper-mediated Rosenmund-von Braun reaction is a key process decision.

Palladium-catalyzed routes offer high efficiency and can utilize less toxic cyanide sources like K4[Fe(CN)6], which is a significant safety and environmental advantage. acs.org However, palladium catalysts and specialized phosphine ligands can be costly, necessitating high turnover numbers and efficient catalyst recycling for economic viability.

Safety and Handling: The high toxicity of cyanide reagents (NaCN, KCN, CuCN) is a major safety concern in industrial settings, requiring stringent containment and handling protocols. The use of K4[Fe(CN)6] mitigates this risk considerably. acs.org Similarly, the synthesis and handling of reactive intermediates like benzylic chlorides require careful control to prevent unwanted side reactions and ensure operator safety. organic-chemistry.org

Process Optimization and Control: To ensure reproducibility and high purity on a large scale, process parameters must be tightly controlled. As demonstrated in scalable palladium-catalyzed processes, the use of techniques like Design of Experiments (DoE) is crucial for optimizing factors such as solvent composition, catalyst loading, and temperature to maximize yield and minimize impurity formation. acs.orgacs.org For reactions like the Rosenmund-von Braun synthesis, controlling the temperature is critical to prevent decomposition and byproduct formation. google.com

Downstream Processing: Efficient purification is paramount. Industrial processes favor methods like crystallization or distillation over chromatographic purification. google.com The process must be designed to minimize impurities that are difficult to separate from the final product. For example, in Pd-catalyzed reactions, the formation of dimeric byproducts must be suppressed through optimized conditions. acs.org

Chemical Reactivity and Transformations of 4 Chloromethyl 2 Methylbenzonitrile

Reactivity of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) is a primary benzylic halide, a structural feature that dominates its reactivity. The proximity of the chloromethyl carbon to the benzene (B151609) ring allows for significant electronic interactions that stabilize reaction intermediates.

The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it highly susceptible to attack by nucleophiles. This reactivity is characteristic of nucleophilic substitution reactions, which can proceed via either an Sₙ1 or Sₙ2 mechanism. However, as a primary halide, the Sₙ2 pathway is generally favored. chemguide.co.ukchemguide.co.uk In this mechanism, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step.

Common nucleophiles that react with benzylic halides like 4-(Chloromethyl)-2-methylbenzonitrile include cyanide ions, hydroxides, and ammonia (B1221849). savemyexams.com The reaction with potassium cyanide, for instance, is a standard method for introducing an additional carbon atom, yielding a phenylacetonitrile (B145931) derivative. savemyexams.comlibretexts.orgchemistrystudent.com These reactions are typically conducted in a polar solvent, and heating under reflux is often necessary to achieve a reasonable reaction rate. chemguide.co.uksavemyexams.comlibretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileProduct TypeReaction Conditions
KCNPhenylacetonitrile derivativeEthanolic solution, heat under reflux
NaOH (aq)Benzyl (B1604629) alcohol derivativeAqueous solution, heat
NH₃Benzylamine derivativeEthanolic solution, heat

The Sₙ2 mechanism for a primary halogenoalkane like this involves the nucleophile attacking the carbon atom, while the carbon-halogen bond breaks simultaneously. chemguide.co.uk

The benzylic position of the chloromethyl group readily facilitates the formation of both radical and cationic intermediates due to resonance stabilization. lumenlearning.com Cleavage of the carbon-chlorine bond can generate a benzylic radical or, more commonly in polar solvents, a benzylic carbocation.

The stability of these intermediates is a direct result of the delocalization of the unpaired electron (in the radical) or the positive charge (in the cation) across the adjacent π-system of the benzene ring. lumenlearning.comlibretexts.org Resonance structures show that the charge or radical is shared between the benzylic carbon and the ortho and para positions of the aromatic ring. This delocalization significantly lowers the energy of the intermediate, making its formation more favorable compared to non-benzylic analogues like simple alkyl halides. libretexts.org While a primary carbocation is typically unstable, a primary benzylic carbocation is substantially stabilized by this resonance effect. leah4sci.com This enhanced stability means that reactions proceeding through these intermediates, such as Sₙ1 reactions or certain radical processes, are plausible under appropriate conditions.

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, most notably reduction and conversion to other nitrogen-containing moieties.

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). This transformation is a cornerstone of synthetic organic chemistry for producing primary amines from nitriles. Several reducing agents can accomplish this conversion effectively.

Table 2: Common Reagents for Nitrile Reduction
ReagentDescription
Lithium Aluminium Hydride (LiAlH₄)A powerful and common reducing agent that provides high yields of primary amines from nitriles. The reaction is typically performed in a dry ether solvent, followed by an aqueous workup.
Catalytic HydrogenationThis method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Raney Nickel. It is an effective industrial method for nitrile reduction.
Borane Complexes (e.g., BH₃-THF)Borane reagents can also reduce nitriles to primary amines. These are often considered milder alternatives to LiAlH₄.

The reduction with LiAlH₄ proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile group. Two successive additions of hydride occur, followed by protonation during workup to yield the primary amine. Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond.

The nitrile group serves as a precursor for various other nitrogen-containing functional groups. A notable transformation is the synthesis of amidoximes. Amidoximes are generally prepared by the nucleophilic addition of hydroxylamine (B1172632) (NH₂OH) to the nitrile. nih.gov This reaction is typically carried out by heating a solution of the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate. nih.govnih.gov

The process is well-established for a wide range of benzonitriles and can be performed under conventional heating or accelerated using methods like ultrasound irradiation. nih.govnih.govresearchgate.net The resulting amidoxime (B1450833) functionality is a valuable synthon in medicinal chemistry and for the creation of heterocyclic structures like 1,2,4-oxadiazoles. rsc.org

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Core

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is directed by the combined electronic effects of the three existing substituents: the methyl group (-CH₃), the chloromethyl group (-CH₂Cl), and the nitrile group (-CN).

The directing effects of these groups are summarized below:

-CH₃ (Methyl group): This is an activating, ortho-, para-directing group. It donates electron density to the ring via an inductive effect and hyperconjugation, stabilizing the carbocation intermediate formed during attack at the ortho and para positions. libretexts.orgsavemyexams.comlibretexts.org

-CN (Nitrile group): This is a deactivating, meta-directing group. It is strongly electron-withdrawing through both inductive and resonance effects, which destabilizes the carbocation intermediate, particularly when the attack is at the ortho and para positions. libretexts.orgwikipedia.org

In this compound, the substituents are located at positions 1 (-CN, by definition), 2 (-CH₃), and 4 (-CH₂Cl). The available positions for substitution are 3, 5, and 6. The powerful meta-directing and deactivating nature of the nitrile group at position 1 strongly disfavors substitution at positions 2, 4, and 6. The activating methyl group at position 2 directs ortho (to position 3) and para (to position 5). The ortho-, para-directing chloromethyl group at position 4 directs ortho (to positions 3 and 5).

Considering these combined influences, the most likely positions for electrophilic attack are positions 3 and 5, as they are ortho to both the methyl and chloromethyl directing groups and meta to the deactivating nitrile group. The final regiochemical outcome would depend on the specific reaction conditions and the steric hindrance presented by the existing groups.

Cross-Coupling Reactions and Their Electronic Effects

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org While typically employed with aryl and vinyl halides, benzylic halides like this compound can also serve as substrates in certain coupling reactions, including Suzuki, Heck, and Sonogashira couplings. The reactivity in these transformations is significantly influenced by the electronic landscape of the aromatic ring.

In this compound, the nitrile (-CN) group at the para position is a strong electron-withdrawing group, while the methyl (-CH₃) group at the ortho position is a weak electron-donating group. The primary reactive site, the chloromethyl (-CH₂Cl) group, is attached to the ring at the position meta to the methyl group and para to the nitrile group. The combination of these substituents creates a specific electronic environment that affects the oxidative addition step in palladium-catalyzed cycles. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboronic acid or ester with an organic halide. youtube.comlibretexts.org For this compound, a Suzuki-Miyaura coupling would involve the reaction of the benzylic chloride with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base. The general mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product. libretexts.org The electron-withdrawing nature of the nitrile group can influence the rate of oxidative addition.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, typically involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The use of benzylic chlorides is also possible. In a potential Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.com The reaction is sensitive to steric hindrance and the electronic properties of the substrate.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The coupling of benzylic halides is less common but feasible. A successful Sonogashira coupling would yield an arylalkyne. The reaction is carried out under mild conditions, but its efficiency can be dependent on the specific substrates and catalyst system chosen. nih.gov

The following table summarizes the potential cross-coupling reactions for this compound.

Reaction Coupling Partner Catalyst System (Typical) General Product
Suzuki-Miyaura CouplingOrganoboronic Acid (R-B(OH)₂)Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)4-(R-methyl)-2-methylbenzonitrile
Heck ReactionAlkene (e.g., Styrene (B11656), Acrylate)Pd(0) complex (e.g., Pd(OAc)₂/phosphine (B1218219) ligand), Base (e.g., Et₃N)Substituted alkene derivative
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N)4-(Alkynyl-methyl)-2-methylbenzonitrile

This table presents generalized conditions. Actual reaction success and conditions would require experimental optimization.

Oxidation Reactions to Carboxylic Acid Derivatives

The benzylic position of this compound can be oxidized to form the corresponding carboxylic acid, 4-cyano-3-methylbenzoic acid. This transformation is a valuable synthetic step, converting the chloromethyl group into a carboxyl group. Various methods are available for the oxidation of benzylic halides. masterorganicchemistry.com

One effective method involves the use of strong oxidizing agents in aqueous media. For instance, potassium permanganate (B83412) (KMnO₄) is a powerful oxidant capable of converting benzylic C-H bonds and benzylic halides into carboxylic acids. masterorganicchemistry.com The reaction is typically performed under heating.

Another, more environmentally benign approach, utilizes hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org The reaction can be facilitated by a catalyst such as sodium tungstate (B81510) (Na₂WO₄·2H₂O) in conjunction with a phase-transfer catalyst, which allows the reaction to proceed efficiently without the need for organic solvents. organic-chemistry.org

Photochemical methods have also been developed. Irradiation with UV light in the presence of an oxidizing agent can promote the conversion of benzyl chlorides to benzoic acids. scirp.org For example, a model reaction showed the oxidation of benzyl chloride in the presence of water, soil, and UV light, with the yield being enhanced by the addition of a metal oxide catalyst like TiO₂. scirp.org Furthermore, aerobic photo-oxidation, using visible light from a fluorescent lamp and a catalytic amount of a bromide source like magnesium bromide diethyl etherate, can convert aromatic methyl groups to carboxylic acids, a principle that can be extended to benzylic chlorides. rsc.org

The table below details various research findings on the oxidation of benzylic substrates to carboxylic acids, which are applicable to this compound.

Oxidant Catalyst/Conditions Substrate Type Product Reference
30% Hydrogen PeroxideNa₂WO₄·2H₂O, [CH₃(n-C₈H₁₇)₃N]⁺HSO₄⁻ (PTC), Solvent-freeBenzyl chlorides and bromidesBenzoic acids organic-chemistry.org
Potassium Permanganate (KMnO₄)Hot, aqueous conditionsAlkylbenzenes, Benzylic halidesCarboxylic acids masterorganicchemistry.com
Molecular Oxygen (O₂)Co(OAc)₂/NaBr/AcOH, Radical initiatorSubstituted toluenesSubstituted benzoic acids organic-chemistry.org
UV light (254 nm)Water, Soil (optional TiO₂ catalyst)Benzyl chlorideBenzoic acid scirp.org
Visible Light / Air (O₂)Catalytic MgBr₂·Et₂OAromatic methyl groupsCarboxylic acids rsc.org

This table is a summary of general methods; specific yields for this compound would require dedicated experimentation.

Advanced Spectroscopic Characterization Techniques for 4 Chloromethyl 2 Methylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton (¹H) NMR Spectroscopy

No experimental ¹H NMR data for 4-(chloromethyl)-2-methylbenzonitrile has been found in the reviewed sources. Such a spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the chloromethyl protons, with chemical shifts and coupling patterns characteristic of their specific electronic environments on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR Spectroscopy

Similarly, specific ¹³C NMR spectral data for this compound is not available. A theoretical spectrum would display unique resonances for each of the nine carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, the methyl carbon, and the chloromethyl carbon.

Advanced NMR Techniques (e.g., DEPT-135)

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a specialized NMR experiment used to differentiate between CH, CH₂, and CH₃ groups. Without foundational ¹³C NMR data, no DEPT-135 experimental results for this compound could be located.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy (FT-IR, ATR-IR)

No specific experimental FT-IR or ATR-IR spectra for this compound are publicly documented. An IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, C-H stretches from the aromatic ring and methyl groups, and the C-Cl (chloromethyl) stretch.

Raman Spectroscopy (FT-Raman)

As with other spectroscopic methods, there is no available FT-Raman data for this compound. Raman spectroscopy would complement IR by providing information on the vibrations of non-polar bonds, which are often weak in IR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of one or more molecules present in a sample. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of a compound like this compound, the molecule would first be vaporized and separated from other components in the sample. Upon entering the mass spectrometer, it would be ionized, commonly by electron impact (EI), causing the molecule to fragment in a characteristic pattern.

While specific experimental data for this compound is not available, a hypothetical fragmentation pattern can be predicted based on its structure. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecule's mass. Key fragmentation pathways would likely involve the loss of a chlorine atom, the cleavage of the chloromethyl group, and the loss of the nitrile group.

Hypothetical GC-MS Fragmentation Data for this compound

Fragment Ion Proposed Structure Expected m/z
[M]⁺ [C₉H₈ClN]⁺ 165/167
[M-Cl]⁺ [C₉H₈N]⁺ 130
[M-CH₂Cl]⁺ [C₈H₅N]⁺ 115

Note: This table is based on theoretical fragmentation patterns and is not derived from experimental data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₉H₈ClN), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass. This is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in a complex mixture.

The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS analysis would aim to measure this mass, and a small deviation (typically in parts per million, ppm) between the calculated and measured mass would confirm the elemental composition.

Theoretical HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₈ClN
Calculated Monoisotopic Mass 165.0345 Da

| Expected Adducts | [M+H]⁺, [M+Na]⁺ |

Note: This table presents calculated theoretical values. Experimental HRMS data would be required for confirmation.

Computational Chemistry and Theoretical Studies of 4 Chloromethyl 2 Methylbenzonitrile

Quantum Chemical Calculations and Geometry Optimization (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure of a molecule. Geometry optimization is a computational process that seeks the lowest energy arrangement of atoms, corresponding to the equilibrium geometry of the molecule. For this analysis, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to achieve a balance between accuracy and computational cost. analis.com.my

The optimization process yields precise data on bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. researchgate.net For 4-(Chloromethyl)-2-methylbenzonitrile, the optimized geometry would confirm the planarity of the benzene (B151609) ring and provide detailed spatial arrangements of its substituents.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.84 Å
C≡N1.16 Å
C-C (aromatic)1.39 - 1.41 Å
C-CH₃1.51 Å
C-CH₂Cl1.52 Å
Bond AngleC-C-Cl110.5°
C-C≡N178.9°
C-C-C (ring)118.5° - 121.0°

Note: The data in this table is illustrative and represents typical values for similar structures calculated using DFT methods.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Transfer)

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ossila.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wikipedia.org For this compound, the HOMO is typically localized over the electron-rich aromatic ring, while the LUMO may be distributed over the nitrile group and the chloromethyl moiety, indicating sites susceptible to nucleophilic attack. These calculations help in understanding the charge transfer characteristics within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.85 eV
LUMO Energy-1.15 eV
HOMO-LUMO Gap (ΔE) 5.70 eV

Note: The data in this table is illustrative. HOMO-LUMO gap values are highly dependent on the computational functional and basis set used. reddit.com

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a fingerprint of a molecule based on its bond vibrations. Computational vibrational frequency analysis can predict these spectra with remarkable accuracy. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be determined.

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, or wagging of particular bonds or functional groups. This allows for a detailed interpretation of experimental spectra. For this compound, key vibrational modes would include the C≡N stretch, the C-Cl stretch, and various vibrations of the substituted benzene ring.

Table 3: Illustrative Vibrational Frequencies and PED Assignments

Frequency (cm⁻¹)PED AssignmentVibrational Mode
~3050>90% C-H stretchAromatic C-H Stretching
~2230>85% C≡N stretchNitrile Stretching
~1450>75% CH₂ scissoringMethylene Scissoring
~1250>60% C-C stretch, C-H bendRing Breathing / Bending
~730>80% C-Cl stretchC-Cl Stretching

Note: The data in this table is illustrative and represents typical frequencies for the specified functional groups.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govnih.gov

The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This predictive capability is invaluable for confirming proposed structures and assigning complex spectra.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

NucleusAtom TypePredicted Chemical Shift (δ, ppm)
¹HAromatic (ring)7.3 - 7.6
¹H-CH₂Cl4.6
¹H-CH₃2.4
¹³CC≡N118
¹³CAromatic (ring)129 - 140
¹³C-CH₂Cl45
¹³C-CH₃20

Note: The data in this table is illustrative and represents plausible chemical shifts for the given molecular environment.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is calculated by mapping the electrostatic potential onto a constant electron density surface. The map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the MEP map would show a strong negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. A region of positive potential (blue) would be expected around the hydrogen atoms of the chloromethyl group, while the area near the chlorine atom would also be of significant interest for analyzing intermolecular interactions. researchgate.net

Table 5: Illustrative MEP Surface Potential Values

Molecular RegionColor on MEP MapElectrostatic Potential (a.u.)Reactivity
Nitrile NitrogenDeep Red~ -0.045Site for electrophilic attack
Aromatic Ring FaceYellow/Green~ -0.010 to 0.00π-stacking interactions
Chloromethyl HydrogensLight Blue~ +0.025Nucleophilic attack site
Chlorine AtomGreen/Yellow~ -0.005Lewis base site

Note: The data in this table is illustrative. The values represent the potential on the molecule's van der Waals surface.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

The way molecules pack together in a solid state is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. scirp.org The Hirshfeld surface is generated based on the electron distribution of the molecule.

Table 6: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)Description
H···H45%Van der Waals forces between hydrogen atoms
Cl···H / H···Cl25%Hydrogen bonding and dipole-dipole interactions
C···H / H···C18%Interactions involving aromatic and methyl hydrogens
C···C6%π-π stacking of aromatic rings
N···H / H···N4%Weak interactions involving the nitrile group
Other2%Minor contributions

Note: The data in this table is illustrative and based on typical findings for similar chlorinated aromatic compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is highly effective for investigating chemical reaction mechanisms. Given the presence of a chloromethyl group, a primary reactive site on this compound is the benzylic carbon, which is susceptible to nucleophilic substitution (SN2) reactions. chemtube3d.comacs.org

Table 7: Illustrative Calculated Energies for a Hypothetical SN2 Reaction (e.g., with OH⁻)

ParameterEnergy (kcal/mol)Interpretation
Reactants Energy0.0 (Reference)Starting energy of the system
Transition State (TS) Energy+18.5Energy barrier for the reaction
Products Energy-25.0Overall energy released
Activation Energy (Ea) +18.5 Determines reaction kinetics (rate)
Reaction Energy (ΔErxn) -25.0 Determines reaction thermodynamics (favorable)

Note: The data in this table is illustrative and represents a plausible energy profile for an SN2 reaction on a benzyl (B1604629) chloride substrate.

Thermodynamic and Kinetic Stability Assessments

A thorough review of available scientific literature and chemical databases did not uncover any specific computational studies detailing the thermodynamic and kinetic stability of this compound. While general principles of chemical stability and computational methods for their assessment are well-established, specific calculated data such as enthalpies of formation, Gibbs free energies of reaction, or activation energies for the decomposition of this compound are not present in the surveyed resources. umn.edunih.govchemrxiv.org

Computational chemistry provides powerful tools to assess the stability of molecules. Thermodynamic stability often relates to the compound's enthalpy of formation, indicating its stability relative to its constituent elements. chemrxiv.org Kinetic stability, on the other hand, is concerned with the energy barriers to reaction or decomposition. mdpi.com

Role of 4 Chloromethyl 2 Methylbenzonitrile As a Key Synthetic Intermediate and Building Block

As a functionalized aromatic compound, 4-(Chloromethyl)-2-methylbenzonitrile possesses two reactive sites: the chloromethyl group and the nitrile group. This bifunctional nature theoretically allows it to serve as a versatile building block in organic chemistry. The chloromethyl group is susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups. The nitrile group can undergo reactions such as reduction to a primary amine or hydrolysis to a carboxylic acid.

While it is categorized as an intermediate for the synthesis of more complex organic molecules, specific examples of its successful incorporation into larger, named molecules are not detailed in available literature. smolecule.com

Applications in Agrochemical Synthesis

Similarly, no specific applications or research findings detailing the use of this compound in the synthesis of pesticides, herbicides, or other agrochemicals are present in the reviewed public data.

Contribution to Materials Science Research

While related benzonitrile (B105546) derivatives have been explored in materials science for creating dyes and specialty polymers, there is no available research that specifically documents the contribution or use of this compound in this field.

Precursor for Polymer Synthesis

While direct polymerization of this compound is not widely documented in the provided research, a structurally related compound, 4-chloromethyl styrene (B11656) (CMS), serves as an excellent example of how a chloromethylated aromatic compound acts as a crucial precursor in polymer synthesis. acs.orgacs.org CMS, also known as 4-vinylbenzyl chloride, is a highly important functional monomer. Its significance stems from the presence of a benzylic chlorine atom, which is susceptible to a variety of nucleophilic substitution reactions. This reactivity allows for the creation of new functional monomers or the post-polymerization modification of polymers. acs.org

The polymerization of CMS can be readily initiated, often through free-radical polymerization, to produce poly(4-chloromethyl styrene) or copolymers with other monomers like styrene. libretexts.org For instance, copolymers of CMS and styrene have been synthesized via free-radical polymerization at 70°C using α,α'-azoisobutyronitrile (AIBN) as an initiator. The resulting polymers possess reactive chloromethyl groups along their chains, which act as handles for further chemical modification. This post-polymerization functionalization is a powerful tool for tailoring the properties of the final material. acs.org

The living nature of CMS polymerization, particularly when mediated by agents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), allows for precise control over the polymer architecture, enabling the synthesis of block and random copolymers. acs.org This control is essential for creating advanced materials such as arborescent polymers, where CMS-containing polymers are critical precursors. acs.org

Table 1: Example of 4-Chloromethyl Styrene (CMS) Copolymerization
ParameterCondition/ValueReference
Monomers4-Chloromethyl styrene (CMS), Styrene acs.org
Polymerization TypeFree Radical Polymerization libretexts.org
Initiatorα,α'-azoisobutyronitrile (AIBN)
Temperature70 ± 1 °C
Resulting PolymerPoly(styrene-co-4-chloromethyl styrene) polymersource.ca
Key FeatureReactive -CH₂Cl groups for post-polymerization modification acs.orgacs.org

Utility in Ligand Synthesis for Coordination Chemistry

The methylbenzonitrile scaffold is an advantageous structural motif for the synthesis of ligands used in coordination chemistry and medicinal applications. nih.govtandfonline.comchesci.comresearchgate.net The design of new coordination compounds is a cornerstone of medical chemistry, with N-heterocyclic ligands receiving significant attention for their pharmacological potential. nih.govnih.govnih.gov

A pertinent example is the use of 4-fluoro-2-methylbenzonitrile (B118529), a fluorinated analogue of the target compound, as a key building block. ossila.comveeprho.com This derivative is used to synthesize complex organic molecules that can function as ligands. ossila.com Specifically, it reacts with 9H,9'H-3,3'-bicarbazole through a nucleophilic aromatic substitution to form 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile). ossila.comveeprho.comresearchgate.net This resulting bicarbazole derivative has applications as an emitter with thermally activated delayed fluorescence (TADF) characteristics, which are valuable in the fabrication of Organic Light-Emitting Diodes (OLEDs). ossila.comresearchgate.net The methyl groups in the structure notably enhance the thermal stability of the final molecule. ossila.comresearchgate.net

Furthermore, research into dual A2A/A2B adenosine (B11128) receptor antagonists has highlighted the methylbenzonitrile core as a crucial component for designing potent inhibitors. nih.govnih.govresearchgate.net In these complex molecules, the methylbenzonitrile moiety is designed to fit into the binding pocket of the target receptor, demonstrating its utility as a scaffold for creating ligands with specific biological coordination properties. nih.gov The strategic synthesis of such ligands is vital for the development of new therapeutics, including those for cancer immunotherapy. nih.govtandfonline.com

Table 2: Synthesis and Properties of a Methylbenzonitrile-Based Emitter
ParameterDescription/ValueReference
Starting Material4-Fluoro-2-methylbenzonitrile ossila.comveeprho.com
Reactant9H,9'H-3,3'-Bicarbazole researchgate.net
Reaction TypeNucleophilic Aromatic Substitution ossila.com
Synthesized Product4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) ossila.comresearchgate.net
Product ApplicationThermally Activated Delayed Fluorescence (TADF) Emitter for OLEDs ossila.comresearchgate.net
Decomposition Temperature447 °C ossila.com

Advanced Analytical Methodologies for the Detection and Quantification of 4 Chloromethyl 2 Methylbenzonitrile

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. The separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase. libretexts.org For a compound like 4-(Chloromethyl)-2-methylbenzonitrile, various chromatographic techniques are applicable, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. In the context of this compound, reverse-phase HPLC is a commonly applied method. sielc.com This approach utilizes a non-polar stationary phase (such as C18) and a polar mobile phase, causing less polar compounds to be retained longer.

The separation can be optimized by adjusting the mobile phase composition, typically a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. sielc.com For applications requiring mass analysis, phosphoric acid can be substituted with a volatile modifier like formic acid to ensure compatibility with mass spectrometry (MS) detectors. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column Newcrom R1, C18 (5 µm, 4.6 x 150 mm) sielc.comProvides robust, high-resolution separation for aromatic compounds.
Mobile Phase Acetonitrile / Water with 0.1% Phosphoric AcidA common reverse-phase eluent system; the acid suppresses silanol (B1196071) activity, improving peak symmetry. sielc.com
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time and separation efficiency. biotecha.lt
Detection UV at 210 nm or 254 nm sielc.comThe benzonitrile (B105546) moiety provides strong UV absorbance for sensitive detection.
Temperature Ambient or controlled (e.g., 30 °C)Higher temperatures can reduce mobile phase viscosity and improve efficiency, but must be controlled for reproducibility. biotecha.lt

This table is a representative example; actual conditions may vary based on the specific instrument and analytical goals.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net this compound, due to its molecular weight and structure, possesses sufficient volatility to be amenable to GC analysis, particularly at the elevated temperatures of the GC inlet and column. The technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column.

A typical GC analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. semanticscholar.org The column contains a stationary phase that interacts differently with various components, leading to their separation. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the compound based on its mass spectrum and retention time. nih.gov This is particularly useful for distinguishing it from structural isomers or impurities. researchgate.net

Table 2: Typical Gas Chromatography (GC-MS) Parameters

ParameterConditionRationale
Column Fused silica (B1680970) capillary column (e.g., TR-5MS, 30 m x 0.25 mm) semanticscholar.orgA common, versatile column for a wide range of organic analytes.
Carrier Gas Helium at 1 mL/min semanticscholar.orgInert gas that carries the vaporized sample through the column.
Inlet Temperature 250 - 280 °C nih.govEnsures rapid and complete vaporization of the analyte upon injection.
Oven Program Temperature gradient (e.g., start at 40°C, ramp to 250°C) semanticscholar.orgAllows for the separation of compounds with a range of boiling points.
Detector Mass Spectrometer (MS) nih.govProvides mass-to-charge ratio data, enabling positive identification and structural elucidation.

This table is a representative example; actual conditions must be optimized for the specific analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for qualitative analysis, such as monitoring the progress of a chemical reaction. libretexts.orglibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in real-time. rochester.eduthieme.de

A TLC plate consists of a thin layer of adsorbent material (the stationary phase), such as silica gel, on an inert backing. A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. libretexts.org By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), a chemist can visually assess the reaction's completion. libretexts.orgrochester.edu

Table 3: Example of TLC for Reaction Monitoring

LaneSample SpottedObservationInterpretation
1 (Reference) Starting Material (e.g., 2-methylbenzonitrile)A single spot at a specific Rf value.Establishes the retention factor of the reactant.
2 (Co-spot) Starting Material + Reaction MixtureTwo distinct spots are visible initially.Confirms the identity of the starting material spot in the reaction mixture. rochester.edu
3 (Reaction) Reaction Mixture (at time = t)Spot for starting material diminishes over time while a new product spot appears at a different Rf.Indicates the reaction is proceeding and forming the desired product. libretexts.org
4 (Reaction) Reaction Mixture (at completion)The spot corresponding to the starting material is absent.The reaction is complete. libretexts.org

Rf (Retention factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

For complex separations requiring exceptionally high efficiency, specialized techniques like Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) are available.

Capillary Electrophoresis (CE) separates analytes based on their electrophoretic mobility in an electric field applied across a narrow-bore fused-silica capillary. nih.gov While best suited for charged species, its high resolving power can be advantageous for purity assessments, especially for detecting ionic impurities.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the capability of CE to neutral molecules like this compound. wikipedia.orgnih.gov In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles. These micelles act as a pseudo-stationary phase, and neutral analytes are separated based on their partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. scispace.comijpsonline.com This technique offers a different selectivity compared to HPLC and GC and can be powerful for separating closely related neutral compounds and isomers. eurjchem.com

Mass Spectrometry-Coupled Analytical Approaches (e.g., LC-MS/MS, Paper Spray Mass Spectrometry)

Coupling chromatographic separation with mass spectrometry provides a powerful analytical tool, offering both separation of complex mixtures and highly sensitive, specific detection of the individual components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for quantitative analysis. nih.gov After separation via HPLC, the analyte enters the mass spectrometer. In the tandem MS setup, a specific parent ion corresponding to this compound is selected, fragmented, and a resulting characteristic fragment ion is monitored. This process, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and allows for accurate quantification even at very low concentrations.

Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid, direct analysis of samples with minimal preparation. nih.gov A small amount of sample is spotted onto a triangular piece of paper. researchgate.net A solvent is then applied to elute the analytes to the paper's tip, where a high voltage is applied to generate ions that are subsequently analyzed by the mass spectrometer. acs.org This method could be employed for the high-throughput screening or rapid identification of this compound in various sample matrices. While quantification is possible, it often requires the use of an internal standard to achieve high accuracy. wur.nl

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is crucial for reliable and accurate analysis, as it serves to isolate the analyte of interest from interfering matrix components, concentrate the analyte, and convert it into a form suitable for analysis.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for cleanup and concentration. nih.govuoa.gr For an analysis of this compound from a complex matrix, an SPE cartridge with a suitable sorbent (e.g., non-polar C18 for aqueous samples or polar silica for non-polar samples) can be used. youtube.com The process involves loading the sample onto the cartridge, washing away impurities with a weak solvent, and then eluting the target analyte with a stronger solvent. This reduces matrix effects and improves the sensitivity of the subsequent chromatographic analysis.

Derivatization is the process of chemically modifying an analyte to alter its properties for improved analysis, particularly in Gas Chromatography. research-solution.com While this compound is amenable to direct GC analysis, derivatization can be employed to enhance detection or analyze related impurities that may be less volatile. For instance, if the chloromethyl group were to hydrolyze to a hydroxymethyl group, this resulting alcohol could be derivatized. Common derivatization strategies include:

Silylation: Replaces active hydrogen atoms (e.g., in -OH, -NH, -COOH groups) with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. sigmaaldrich.com

Acylation and Alkylation: These methods also serve to replace active hydrogens, often with groups that enhance detectability. gcms.czlibretexts.org For example, esterification is a form of alkylation used to derivatize carboxylic acids. libretexts.org The nitrile group (-C≡N) itself can undergo chemical reactions, but for analytical purposes, derivatization typically targets more reactive functional groups that may be present as impurities. numberanalytics.com

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Chloromethyl)-2-methylbenzonitrile, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis involves the reaction of 2-methylbenzonitrile derivatives with chloromethylation agents. For example, 4-(Chloromethyl)benzonitrile analogs can be synthesized via nucleophilic substitution using 4-cyanobenzyl chloride and sodium cyanide in dimethylformamide (DMF) under reflux conditions . Optimization may include adjusting reaction time (typically 6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of substrate to NaCN). Purity (>95%) can be achieved through recrystallization or column chromatography. Comparative studies suggest that solvent choice (e.g., DMF vs. acetonitrile) significantly impacts yield due to polarity effects on intermediate stability .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (singlet for -CH₃ on the benzene ring) and δ 4.5–4.8 ppm (singlet for -CH₂Cl) confirm substitution patterns.
    • ¹³C NMR : Signals near 120–125 ppm (C≡N) and 45–50 ppm (CH₂Cl) are diagnostic .
  • FT-IR : A strong absorption band at ~2220 cm⁻¹ (C≡N stretch) and 680–750 cm⁻¹ (C-Cl stretch) are key identifiers .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 165 for [M]⁺) and fragmentation patterns (loss of Cl⁻ at m/z 130) validate the structure .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture or bases, which may degrade the compound via SN2 reactions. Safety protocols include using fume hoods for synthesis and PPE (gloves, goggles) due to potential lachrymatory effects .

Advanced Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Computational studies (DFT calculations) reveal that the electron-withdrawing nitrile group at the para position stabilizes the transition state, lowering activation energy by 10–15 kJ/mol compared to non-cyano analogs . Kinetic experiments (e.g., with NaN₃ in DMSO) show pseudo-first-order kinetics, with rate constants (k₂) ranging from 1.2 × 10⁻⁴ to 3.5 × 10⁻⁴ s⁻¹, depending on solvent polarity .

Q. How can researchers resolve contradictions in reported melting points or purity data for this compound?

Methodological Answer: Discrepancies in melting points (e.g., 96–98°C vs. 115–117°C in some analogs) may arise from polymorphic forms or impurities. Validate purity via:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention times should match standards .
  • DSC/TGA : Analyze thermal behavior to detect polymorphs or solvates .
    Cross-reference synthesis protocols to identify deviations (e.g., excess reagents, incomplete purification) .

Q. What computational tools are suitable for predicting the compound’s reactivity in drug discovery applications?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with biological targets (e.g., kinases) using the chloromethyl group as a reactive warhead.
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for -Cl and -CN) to predict bioactivity .
  • MD Simulations : Assess stability in aqueous environments, noting hydrolysis propensity of the chloromethyl group .

Q. How can the compound be derivatized for use in polymer or coordination chemistry?

Methodological Answer:

  • Polymer Crosslinking : React with diols (e.g., ethylene glycol) under basic conditions to form ether-linked polymers.
  • Metal Coordination : Use the nitrile group to bind transition metals (e.g., Ag⁺ or Cu²⁺) in acetonitrile, forming complexes characterized by UV-Vis (λmax 250–300 nm) .
  • Click Chemistry : Substitute -CH₂Cl with azides (NaN₃) for subsequent Cu-catalyzed cycloadditions with alkynes .

Data Contradiction Analysis

Q. How do reported yields vary across synthetic methods, and what factors contribute to these differences?

Methodological Answer: Yields range from 60% to 85% depending on:

  • Substrate Accessibility : Steric hindrance from the 2-methyl group slows chloromethylation.
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 10–15% in biphasic systems .
  • Workup Procedures : Losses during aqueous extraction (due to partial solubility in water) can reduce yields. Validate via GC-MS to track unreacted starting material .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.